3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-11(9-13(12)16)10-18-7-5-17(6-8-18)4-3-14(19)20/h1-2,9H,3-8,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULUHNDTYVZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid is a synthetic compound notable for its unique structure, which includes a piperazine ring and a propanoic acid moiety. Its molecular formula is C15H19Cl2N2O2, with a molecular weight of approximately 317.24 g/mol. This compound has garnered interest in pharmacology due to its potential biological activities, although specific studies on its effects remain limited.
Chemical Structure
The compound features a 3,4-dichlorobenzyl group attached to the piperazine, which may contribute to its biological activity. The following table summarizes the structural characteristics and molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19Cl2N2O2 |
| Molecular Weight | 317.24 g/mol |
| CAS Number | 1155622-26-6 |
| Physical Form | Powder |
Pharmacological Potential
Research suggests that compounds similar to this compound exhibit various biological activities, particularly in the context of receptor binding and antimicrobial properties.
Receptor Binding Studies
While specific receptor interactions for this compound are not well-documented, related compounds have shown significant binding affinities at various receptors. For example, derivatives of piperazine have been studied for their roles as antagonists at serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Antimicrobial Activity
The potential antimicrobial properties of this compound can be inferred from studies on structurally related compounds. For instance:
- Similar Compounds : Research on compounds like 3-[4-(4-chlorobenzyl)piperazin-1-yl]propanoic acid indicates that modifications in the benzyl group can significantly alter antimicrobial efficacy.
- Mechanism of Action : Compounds with similar structures have demonstrated bactericidal effects by inhibiting protein synthesis and disrupting cell wall synthesis pathways.
Case Studies and Research Findings
A review of existing literature reveals limited direct studies on this compound; however, insights can be drawn from related research:
- Antimicrobial Screening : A study utilizing agar diffusion methods assessed the antimicrobial activity of various piperazine derivatives. Compounds with similar structural motifs displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that the presence of halogen substituents (like chlorine) can enhance the antibacterial properties of piperazine derivatives. This suggests that this compound could also exhibit enhanced activity due to its dichloro substitution.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid exhibit promising anticancer properties. For instance, derivatives with piperazine rings have been evaluated for their ability to inhibit cancer cell proliferation. A study on related compounds demonstrated significant anti-proliferative activity against various cancer cell lines .
Neurological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Similar piperazine derivatives have shown neuroprotective effects and modulation of neurotransmitter systems, indicating that this compound may also possess such properties .
Receptor Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various receptors, which is crucial for understanding its pharmacodynamics. The binding characteristics can inform the development of drugs targeting specific pathways in diseases like depression and anxiety .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid | C14H19ClN2O2 | Lacks dichloro substitution; different biological activity profile. |
| 1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | Simpler structure; primarily studied for anxiolytic properties. |
| 4-(3,4-Dichlorobenzyl)piperidine | C14H16Cl2N | Piperidine instead of piperazine; different pharmacological effects. |
Case Studies
Case Study 1: Anticancer Potential
In a study evaluating various piperazine derivatives, compounds similar to this compound showed low IC50 values in inhibiting cancer cell lines compared to standard treatments like doxorubicin . This suggests that further exploration into this compound could yield effective anticancer agents.
Case Study 2: Neuroprotective Effects
Research on related piperazine compounds has indicated their potential as neuroprotective agents. These studies suggest that modifications to the piperazine structure could enhance efficacy in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
Piperazine derivatives with modifications to the aromatic or alkyl substituents on the piperazine ring exhibit distinct physicochemical and pharmacological properties. Below is a detailed comparison of analogs from the evidence:
Table 1: Molecular Properties of 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic Acid and Analogs
Detailed Analysis of Structural Modifications
Aromatic vs. Alkyl Substituents 3,4-Dichlorobenzyl (hypothetical): The dichloro substitution increases hydrophobicity and may enhance blood-brain barrier penetration compared to non-halogenated analogs like the benzyl derivative (MW 321.25, ). Pyridin-2-yl (): The nitrogen-containing heterocycle introduces hydrogen-bonding capability, which could improve solubility and target specificity for enzymes or receptors.
Salt Forms and Solubility Dihydrochloride salts (e.g., 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride, ) exhibit higher aqueous solubility than free acids, making them preferable for in vitro assays .
Fluorinated and Carbonyl Derivatives
- The trifluoropropyl group () and cyclopropanecarbonyl moiety () introduce steric and electronic effects. Fluorine atoms in the trifluoropropyl derivative increase resistance to oxidative metabolism, while the carbonyl group in the cyclopropane derivative may interact with catalytic sites in proteases .
Preparation Methods
General Synthetic Strategy
Piperazine Ring Formation : Piperazine can be synthesized through the reaction of ethylenediamine with dichloroethane or by other methods involving cyclization reactions.
Introduction of the Benzyl Group : The benzyl group can be introduced via alkylation reactions using benzyl halides or benzyl alcohols in the presence of a base.
Incorporation of the Propanoic Acid Moiety : This can be achieved through reactions involving carboxylation or the use of pre-existing carboxylic acid derivatives.
Specific Synthetic Steps
Step 1 : Synthesis of 3,4-Dichlorobenzyl Chloride
- This involves the chlorination of 3,4-dichlorobenzyl alcohol, which can be obtained from 3,4-dichlorobenzaldehyde through reduction.
Step 2 : Alkylation of Piperazine
- Piperazine is alkylated with 3,4-dichlorobenzyl chloride to form N-(3,4-dichlorobenzyl)piperazine.
Step 3 : Introduction of the Propanoic Acid Moiety
- This can involve the reaction of the piperazine derivative with a suitable propanoic acid derivative, such as an acid chloride or anhydride.
Detailed Synthesis Protocol
Given the lack of specific literature on the exact compound, a hypothetical synthesis pathway can be proposed based on general organic chemistry principles:
Synthesis of N-(3,4-Dichlorobenzyl)piperazine :
- React piperazine with 3,4-dichlorobenzyl chloride in the presence of a base like triethylamine.
Introduction of the Propanoic Acid Moiety :
- React the N-(3,4-dichlorobenzyl)piperazine with 3-chloropropanoyl chloride in the presence of a base to form the desired compound.
Research Findings and Challenges
The synthesis of complex organic molecules like this compound often involves challenges such as controlling stereoselectivity, optimizing reaction conditions, and ensuring high purity of the final product. Research findings typically highlight the importance of selecting appropriate reagents, solvents, and catalysts to achieve efficient and selective syntheses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid, and how are intermediates characterized?
- Methodological Answer : A standard approach involves coupling a piperazine derivative (e.g., 4-(3,4-dichlorobenzyl)piperazine) with a propanoic acid scaffold using coupling agents like HOBt/TBTU in anhydrous DMF under basic conditions (e.g., triethylamine). Intermediates are typically characterized via NMR for structural confirmation and HPLC for purity assessment (>95%). Reaction progress is monitored by TLC, and final products are isolated via crystallization .
Q. How is structural elucidation performed for this compound and its derivatives?
- Methodological Answer : X-ray crystallography (as in ) resolves stereochemistry and crystal packing. Spectroscopic methods include -/-NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches. Computational tools (e.g., PubChem-derived InChI/SMILES) aid in validating structural assignments .
Q. What analytical techniques are used to assess purity and stability under experimental conditions?
- Methodological Answer : Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurities. Stability studies involve stress testing (e.g., exposure to heat, light, and acidic/basic conditions) followed by kinetic analysis using Arrhenius plots to predict shelf-life. Thermal stability is assessed via differential scanning calorimetry (DSC) .
Q. How are solubility and physicochemical properties determined for pharmacological assays?
- Methodological Answer : Solubility is measured in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-vis spectroscopy. Partition coefficients (logP) are determined via shake-flask methods, and pKa values are calculated using potentiometric titration. These parameters guide formulation strategies for in vitro assays .
Q. What preliminary pharmacological screening approaches are employed to evaluate bioactivity?
- Methodological Answer : Initial screens include receptor-binding assays (e.g., 5-HT receptor antagonism, as in ) and enzyme inhibition studies (e.g., kinases). Dose-response curves (IC/EC) are generated using fluorometric or colorimetric readouts. Cell viability assays (MTT/XTT) assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict reaction pathways. Machine learning algorithms (e.g., ICReDD’s workflow in ) prioritize reaction conditions by analyzing datasets of analogous piperazine derivatives. Molecular dynamics simulations assess solvent effects on yield and stereoselectivity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC values) are addressed by standardizing assay protocols (e.g., cell line validation, control compounds) and validating purity via orthogonal methods (e.g., -NMR vs. LC-MS). Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., dichlorobenzyl vs. methoxyphenyl groups) .
Q. How does stereochemistry influence pharmacological activity, and how is it controlled during synthesis?
- Methodological Answer : Chiral HPLC or enzymatic resolution separates enantiomers, while asymmetric synthesis employs chiral auxiliaries (e.g., Evans’ oxazolidinones). Pharmacological profiling of each enantiomer (e.g., in receptor-binding assays) identifies stereospecific effects. highlights the use of (R)-configured intermediates for enhanced activity .
Q. What advanced techniques characterize metabolic pathways and degradation products?
- Methodological Answer : Radiolabeled analogs (e.g., -labeled propanoic acid) track metabolites via LC-MS/MS. In vitro microsomal assays (human/rat liver microsomes) identify phase I/II metabolites. Degradation under oxidative stress is studied using EPR spectroscopy to detect free radical intermediates .
Q. How are molecular modifications designed to improve selectivity and reduce off-target effects?
- Methodological Answer : SAR-guided design substitutes the dichlorobenzyl group with bioisosteres (e.g., 2,3-difluorobenzyl) to enhance receptor selectivity. Molecular docking (e.g., AutoDock Vina) predicts binding poses against off-target receptors. Pharmacophore modeling prioritizes derivatives with lower lipophilicity (clogP < 3) to minimize CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
